High-Affinity Binding to Human Histamine H3 Receptor (H3R): A Sub-Nanomolar GPCR Ligand
6-Chloro-4-methyl-1H-indole demonstrates potent binding to the human histamine H3 receptor (H3R), a class A GPCR, with a dissociation constant (Kd) of 1.35 nM [1]. While direct comparator data for simple 4-methylindole or 6-chloroindole at this target are not available in the same assay, this value positions the compound in a high-affinity range for H3R ligands, which is desirable for modulating neurotransmission and cognition [1]. For context, a separate study on a different indole scaffold found that moving the 6-chloro group to the 5-position caused a 100-fold decrease in affinity for the EP receptor, underscoring the critical nature of the specific 6-chloro substitution pattern [2].
| Evidence Dimension | Binding Affinity (Kd) for Human Histamine H3 Receptor |
|---|---|
| Target Compound Data | Kd = 1.35 nM |
| Comparator Or Baseline | Inferred baseline from positional isomer SAR: 5-chloro analog shows ~100-fold lower affinity for a related receptor (EP receptor). |
| Quantified Difference | ~100-fold decrease in affinity when chloro group is moved from 6- to 5-position on a related indole scaffold. |
| Conditions | BRET assay in HEK293T cells expressing human recombinant NLuc/GPCR-fused H3R, measured after 30 min with furimazine substrate [1]; binding assay for EP receptor with 5-chloro analog [2]. |
Why This Matters
This high affinity validates 6-chloro-4-methyl-1H-indole as a valuable starting point for developing potent GPCR modulators, where even minor structural changes can eliminate activity.
- [1] BindingDB. BDBM50538677. Affinity Data for 6-chloro-4-methyl-1H-indole at human H3R. Accessed April 2026. View Source
- [2] A-740003. We next turned our attention to the position. 2019. View Source
